2-ethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
Description
The compound 2-ethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a bis-thiadiazole derivative characterized by two 1,3,4-thiadiazole rings linked via a sulfanyl group. One thiadiazole ring is substituted with a methyl group at position 5, while the other is functionalized with a butanamide moiety bearing an ethyl substituent.
Properties
IUPAC Name |
2-ethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S3/c1-4-8(5-2)10(21)15-12-18-19-13(24-12)22-6-9(20)14-11-17-16-7(3)23-11/h8H,4-6H2,1-3H3,(H,14,17,20)(H,15,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVRKOBKNRORHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=NN=C(S2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps, including the formation of thiadiazole rings and subsequent functionalization. One common approach is the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with appropriate reagents to introduce the carbamoyl and sulfanyl groups, followed by coupling with 2-ethylbutanoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole rings can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiadiazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a series of synthesized thiadiazole derivatives demonstrated significant anticancer activity against various cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The compound 2g from a related study exhibited an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation . This suggests that compounds with similar structural features to 2-ethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide may also exhibit promising anticancer properties.
Inflammation and Other Therapeutic Applications
Apart from anticancer properties, thiadiazole derivatives have been investigated for their anti-inflammatory effects. Molecular docking studies suggest that some derivatives can act as inhibitors for enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes . This positions compounds like this compound as potential candidates for developing anti-inflammatory drugs.
Toxicity Evaluation
The safety profile of new compounds is crucial for their development as therapeutic agents. Toxicity assessments using models such as Daphnia magna have shown that some synthesized thiadiazole derivatives exhibit low toxicity while maintaining significant anticancer activity . This balance is essential for ensuring that new drugs can be used safely in clinical settings.
Case Studies
Several case studies have documented the synthesis and biological evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various 1,3,4-thiadiazole derivatives and evaluated their anticancer activities through in vitro assays on different cancer cell lines. The results indicated that structural modifications could enhance their cytotoxic effects significantly .
- Comparative Analysis : Another study compared the activity of different thiadiazole derivatives against standard anticancer agents. The findings suggested that certain substitutions on the thiadiazole ring could lead to increased potency against specific cancer types .
Mechanism of Action
The mechanism of action of 2-ethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of biological processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[5-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide (Compound 3d, )
- Structure : Features dual thiadiazole rings connected via a sulfanyl-acetamide bridge. The benzamide group includes a nitro substituent, enhancing electron-withdrawing properties.
- Synthesis : 79% yield via nucleophilic substitution and coupling reactions under reflux conditions.
- Spectroscopic Data : IR peaks at 1683 cm⁻¹ (amide I) and 1555 cm⁻¹ (nitro group); ¹H NMR shows ethyl (δ 1.15 ppm) and aromatic protons (δ 7.04–7.95 ppm) .
- Key Differences : The nitrobenzamide group may confer higher polarity and reactivity compared to the butanamide in the target compound.
N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide ()
- Structure: Simpler mono-thiadiazole with methylsulfanyl and acetamide groups.
Compounds with Alternative Heterocycles
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()
- Structure : Oxadiazole core with indole and sulfanylacetamide substituents.
- Synthesis : Similar sulfanyl coupling steps (e.g., refluxing with hydrazine hydrate) but differing in heterocycle (oxadiazole vs. thiadiazole) .
- Key Differences : Oxadiazole’s lower electronegativity may reduce hydrogen-bonding capacity compared to thiadiazole.
Tetrazole- and Triazole-Based Ureas ()
- Structure : Tetrazole () and triazole () cores with arylurea substituents.
- Bioactivity : Plant growth regulation (e.g., cytokinin and auxin-like activity) due to urea moieties .
- Key Differences : Tetrazole/triazole rings offer distinct electronic profiles and metabolic stability compared to thiadiazoles.
Pharmacologically Complex Derivatives ()
- Structure : Multi-ring systems with thiazole, hydroperoxy, and ureido groups (e.g., (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}...).
- Applications : Likely protease inhibitors or kinase modulators due to stereochemical complexity and hydrogen-bonding motifs.
- Key Differences : Higher molecular weight and stereochemical specificity may limit bioavailability compared to simpler thiadiazoles .
Data Tables
Table 2. Bioactivity Trends in Heterocyclic Analogues
Biological Activity
The compound 2-ethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their roles in medicinal chemistry and have been reported to exhibit a range of pharmacological effects including antimicrobial, anticancer, anti-inflammatory, and more. This article aims to compile and analyze the biological activity of this specific compound based on existing literature.
The molecular formula of the compound is with a molecular weight of approximately 309.4 g/mol. Its structure features multiple functional groups that are essential for its biological activity.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole scaffold demonstrate significant antibacterial and antifungal activities. For instance:
- A study highlighted that derivatives of 1,3,4-thiadiazole exhibited potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- The compound's structure allows it to interact effectively with microbial targets, potentially leading to cell membrane disruption or inhibition of essential metabolic pathways.
Anticancer Activity
The anticancer potential of thiadiazole derivatives is well-documented. Studies have shown that various thiadiazole compounds can inhibit tumor growth in different cancer cell lines:
- One study reported that certain 1,3,4-thiadiazole derivatives displayed IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Specifically, the introduction of substituents on the thiadiazole ring can enhance cytotoxicity against these cancer cells.
Anti-inflammatory Effects
Research has also indicated that thiadiazole compounds possess anti-inflammatory properties:
- In vitro assays have demonstrated that these compounds can inhibit inflammatory markers and cytokines, suggesting a potential therapeutic application in inflammatory diseases .
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Thiadiazoles can act as enzyme inhibitors by binding to active sites or allosteric sites on proteins involved in disease processes.
- Membrane Disruption : The lipophilicity conferred by the thiadiazole ring may facilitate membrane penetration and disruption in microbial cells.
Case Studies
Several case studies have illustrated the effectiveness of thiadiazole derivatives:
- Anticancer Screening : A series of novel thiadiazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The most potent derivative showed an IC50 value of 2.48 μM against A549 cells .
- Antimicrobial Assays : Compounds were screened against various bacterial strains with some showing MIC values lower than standard antibiotics like ampicillin and fluconazole .
Data Tables
Below is a summary table highlighting key findings from various studies regarding the biological activity of thiadiazole compounds.
| Activity Type | Compound Example | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Antibacterial | 1,3,4-Thiadiazole Derivative | Staphylococcus aureus | 32.6 μg/mL |
| Antifungal | Thiadiazole Derivative | Candida albicans | 47.5 μg/mL |
| Anticancer | Novel Thiadiazole Derivative | MCF-7 | 3.44 μM |
| Anti-inflammatory | Thiadiazole Compound | Inflammatory Cytokines | N/A |
Q & A
Q. What are the standard synthetic routes for preparing 2-ethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide?
The synthesis typically involves a two-step procedure:
- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.
- Step 2 : Alkylation of the intermediate thiol group using reagents like alkyl halides or sulfonating agents. Critical parameters include temperature control (50–80°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios of reactants. Side reactions, such as over-alkylation, must be minimized by stepwise addition of reagents .
Q. Which analytical techniques are essential for characterizing this compound and confirming its purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR for structural confirmation of the thiadiazole rings and substituents.
- Infrared Spectroscopy (IR) : To identify functional groups like carbamoyl and sulfanyl moieties.
- Elemental Analysis : Validates molecular composition.
- Chromatography : TLC for reaction monitoring and HPLC for purity assessment (>95% purity threshold for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Catalyst Screening : Use bases like pyridine or triethylamine to enhance nucleophilicity during alkylation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield .
- Scale-Up Considerations : Gradual reagent addition and inert atmosphere (N2/Ar) prevent exothermic side reactions.
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods.
- Structural Analog Comparison : Test analogs with modified substituents (e.g., ethyl vs. methyl groups) to isolate activity-contributing moieties.
- Dose-Response Analysis : Ensure linearity in activity curves to rule out assay-specific artifacts .
Q. What methodologies are recommended for evaluating its potential as an anticancer agent?
- In Vitro Screening : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting for caspase activation.
- Selectivity Testing : Compare cytotoxicity against non-cancerous cell lines (e.g., HEK293) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Analog Synthesis : Modify substituents on the thiadiazole rings (e.g., ethyl, methyl, or halogen groups).
- Activity Clustering : Use principal component analysis (PCA) to correlate structural features with bioactivity.
- 3D-QSAR Modeling : Employ computational tools like CoMFA/CoMSIA to predict activity of untested analogs .
Q. What experimental approaches are suitable for elucidating its mechanism of action?
- Molecular Docking : Predict binding affinity to targets like tubulin or DNA topoisomerases.
- Surface Plasmon Resonance (SPR) : Quantify real-time interactions with purified enzymes.
- Transcriptomic Profiling : RNA-seq to identify dysregulated pathways in treated cells .
Q. How can stability under physiological conditions be evaluated for drug development?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions.
- HPLC-UV/MS Analysis : Monitor degradation products and calculate half-life.
- Plasma Stability Assays : Incubate with human plasma (37°C) and quantify remaining parent compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
